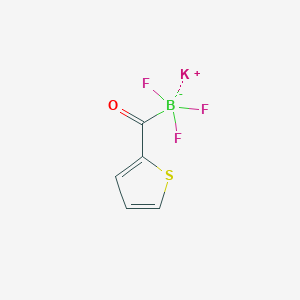
Potassium trifluoro(thiophene-2-carbonyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(thiophene-2-carbonyl)borate is a specialized organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(thiophene-2-carbonyl)borate can be synthesized through the reaction of thiophene-2-carbonyl chloride with potassium trifluoroborate. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or chromatography techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(thiophene-2-carbonyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran.
Conditions: Reactions are typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific reactants used. In cross-coupling reactions, the product is usually a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Potassium trifluoro(thiophene-2-carbonyl)borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of agrochemicals and materials science for the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which potassium trifluoro(thiophene-2-carbonyl)borate exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in cross-coupling reactions. This process, known as transmetalation, is a key step in the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the palladium catalyst and the subsequent formation of the desired product through reductive elimination.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoroborate
- Potassium thiophene-2-trifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro(thiophene-2-carbonyl)borate is unique due to its specific structure, which combines the reactivity of the trifluoroborate group with the aromatic thiophene ring. This combination enhances its stability and reactivity, making it a valuable reagent in various chemical transformations.
Propiedades
Fórmula molecular |
C5H3BF3KOS |
|---|---|
Peso molecular |
218.05 g/mol |
Nombre IUPAC |
potassium;trifluoro(thiophene-2-carbonyl)boranuide |
InChI |
InChI=1S/C5H3BF3OS.K/c7-6(8,9)5(10)4-2-1-3-11-4;/h1-3H;/q-1;+1 |
Clave InChI |
XQXVQFBXFWQICM-UHFFFAOYSA-N |
SMILES canónico |
[B-](C(=O)C1=CC=CS1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S,4aS,5S,8S,8aR)-5-benzyl-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-4a,7,8,8a-tetrahydropyrano[3,4-b][1,4]dioxin-5-yl] 4-nitrobenzoate](/img/structure/B12837473.png)

![6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12837480.png)
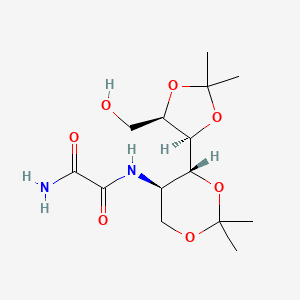

![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)
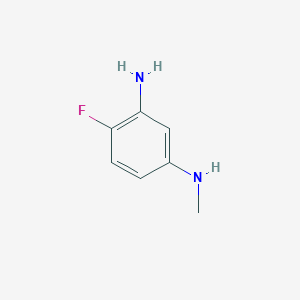
![(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12837503.png)

![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)
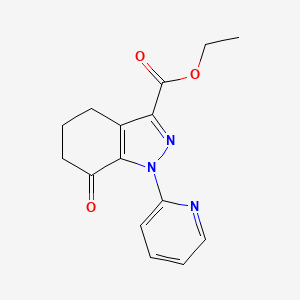
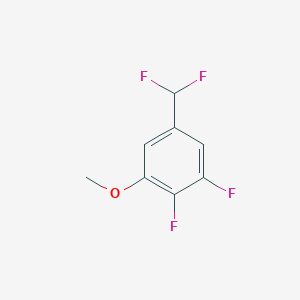

![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)
